molecular formula C16H18N2O3 B14622321 N-[(4-Aminophenyl)methyl]-L-tyrosine CAS No. 56511-08-1

N-[(4-Aminophenyl)methyl]-L-tyrosine

Cat. No.: B14622321
CAS No.: 56511-08-1
M. Wt: 286.33 g/mol
InChI Key: QJMJBVSXQAFFCP-HNNXBMFYSA-N
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Description

N-[(4-Aminophenyl)methyl]-L-tyrosine is a synthetic tyrosine derivative designed for advanced biochemical and pharmacological research. Its molecular structure, which incorporates a tyrosyl backbone linked to a 4-aminobenzyl group, suggests potential as a key intermediate or scaffold in the development of enzyme inhibitors or receptor ligands. Researchers may value this compound for exploring mechanisms related to tyrosine kinase signaling pathways . The presence of both phenolic hydroxyl and primary amino functional groups provides versatile sites for further chemical modification, conjugation, or probe development, making it suitable for studying protein-protein interactions, signal transduction, and cellular processes. This product is intended for use by qualified research professionals in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56511-08-1

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

(2S)-2-[(4-aminophenyl)methylamino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C16H18N2O3/c17-13-5-1-12(2-6-13)10-18-15(16(20)21)9-11-3-7-14(19)8-4-11/h1-8,15,18-19H,9-10,17H2,(H,20,21)/t15-/m0/s1

InChI Key

QJMJBVSXQAFFCP-HNNXBMFYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NCC2=CC=C(C=C2)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NCC2=CC=C(C=C2)N)O

Origin of Product

United States

Chemical Synthesis and Advanced Synthetic Methodologies for N 4 Aminophenyl Methyl L Tyrosine

Retrosynthetic Analysis and Selection of Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For N-[(4-Aminophenyl)methyl]-L-tyrosine, the most logical disconnection is at the newly formed C-N bond between the benzylic carbon and the alpha-amino group of the tyrosine backbone. This approach suggests two primary synthetic strategies: reductive amination and direct N-alkylation.

Strategy 1: Reductive Amination

This is one of the most common and effective methods for forming C-N bonds. wikipedia.orgacsgcipr.org The retrosynthetic disconnection points to L-tyrosine and 4-aminobenzaldehyde (B1209532) as the key precursors. The synthesis involves the initial formation of a Schiff base (imine) intermediate between the primary amine of L-tyrosine and the aldehyde, which is then reduced in situ to the desired secondary amine. To prevent unwanted side reactions, such as polymerization or reaction at the phenolic hydroxyl group, protection of the carboxylic acid and the phenolic hydroxyl group of L-tyrosine is often necessary. For instance, the carboxylic acid can be converted to a methyl or ethyl ester. ucla.edu The aromatic amine of 4-aminobenzaldehyde is typically introduced in a protected form, commonly as a nitro group (i.e., using 4-nitrobenzaldehyde). The nitro group is then reduced to the amine in a final step, after the N-alkylation is complete. researchgate.net

Strategy 2: Direct N-Alkylation

This strategy involves the nucleophilic substitution reaction between the alpha-amino group of L-tyrosine and an electrophilic benzyl (B1604629) species. rug.nl The retrosynthetic disconnection leads to L-tyrosine and a 4-aminobenzyl halide (e.g., 4-(bromomethyl)aniline) or a similar derivative with a good leaving group. Similar to reductive amination, protecting the other reactive sites on L-tyrosine is crucial to ensure selectivity. nih.gov The amino group on the benzyl halide is also problematic and is typically masked as a nitro group (e.g., 4-nitrobenzyl bromide). This approach avoids the handling of potentially unstable aldehydes but may suffer from over-alkylation, leading to the formation of a tertiary amine by-product. researchgate.net

Table 1: Potential Precursors for the Synthesis of this compound

Precursor Name Structure Role in Synthesis Synthetic Strategy
L-Tyrosine C₉H₁₁NO₃ Chiral amino acid backbone Both
L-Tyrosine Methyl Ester C₁₀H₁₃NO₃ Protected L-Tyrosine (protects carboxyl group) Both
4-Nitrobenzaldehyde C₇H₅NO₃ Source of the (4-aminophenyl)methyl group Reductive Amination
4-Nitrobenzyl bromide C₇H₆BrNO₂ Source of the (4-aminophenyl)methyl group Direct N-Alkylation

Stereoselective Synthetic Approaches

A paramount challenge in the synthesis of N-substituted amino acids is the preservation of the stereochemical integrity of the α-carbon. L-tyrosine's chiral center is susceptible to racemization, particularly under harsh reaction conditions such as strong bases or high temperatures. nih.gov Therefore, stereoselective methods are essential.

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically pure product. In the context of amino acid synthesis, auxiliaries can be attached to either the N-terminus or C-terminus. For N-alkylation, a chiral auxiliary could be used to shield one face of the molecule, directing the incoming electrophile (the (4-aminophenyl)methyl group) to the opposite face.

While highly effective for asymmetric alkylation of glycine (B1666218) enolates to produce non-standard amino acids, the use of chiral auxiliaries for the direct N-alkylation of existing chiral amino acids is less common. acs.orgtcichemicals.com The inherent chirality of L-tyrosine itself often serves to direct the reaction, provided that racemization is suppressed. However, the principles of chiral induction using auxiliaries like pseudoephedrine amides or Evans oxazolidinones demonstrate the power of steric control in asymmetric synthesis. wikipedia.org

Asymmetric catalysis represents a more modern and atom-economical approach to stereoselective synthesis. This method employs a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, this can be applied to the reductive amination pathway.

The key step is the stereoselective reduction of the imine intermediate formed between L-tyrosine (or its ester) and 4-nitrobenzaldehyde. This can be achieved through catalytic asymmetric hydrogenation using chiral transition metal catalysts. jocpr.com Complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands (e.g., DuPhos, BINAP) have proven highly effective in the asymmetric hydrogenation of C=N bonds, affording amines with excellent enantioselectivity. nih.govacs.org This approach ensures that the stereochemistry of the final product is maintained or reinforced.

Alternatively, direct N-alkylation using alcohols via "borrowing hydrogen" or "hydrogen autotransfer" catalysis is an emerging green methodology. rug.nlnih.gov In this process, a catalyst (often based on Ru or Ir) temporarily oxidizes an alcohol (e.g., 4-nitrobenzyl alcohol) to an aldehyde in situ. This aldehyde then undergoes reductive amination with the amino acid, and the catalyst completes the cycle by hydrogenating the resulting imine. The use of a chiral catalyst in this process can ensure high stereoretention. rug.nl

Table 2: Comparison of Stereoselective Strategies

Method Principle Advantages Disadvantages
Chiral Auxiliary A temporary chiral group directs the reaction stereochemically. High diastereoselectivity, well-established methods. Requires additional steps for attachment and removal of the auxiliary, poor atom economy.
Asymmetric Catalysis A chiral catalyst creates a chiral environment for the reaction. High enantioselectivity, high atom economy, low catalyst loading. Catalyst development can be complex, may require specialized equipment (e.g., for hydrogenation).

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters.

The choice of solvent is critical. L-tyrosine and its derivatives have limited solubility in many common nonpolar organic solvents due to their zwitterionic character. nih.gov Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or polar protic solvents like ethanol (B145695) are often employed. monash.edugoogle.comresearchgate.net The solvent must be capable of dissolving the reactants while not interfering with the reaction. For instance, in reductive amination, alcoholic solvents can sometimes participate in the reaction, forming acetals with the aldehyde.

Temperature control is crucial for balancing reaction rate and selectivity. While higher temperatures can accelerate the reaction, they also increase the risk of side reactions and, most importantly, racemization of the chiral center. rug.nl N-alkylation reactions are often conducted at temperatures ranging from room temperature to moderate heating (e.g., 50-80 °C) to find an optimal balance. researchgate.netmonash.edu

For the reductive amination pathway, the choice of reducing agent is key. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they selectively reduce the protonated imine (iminium ion) over the starting aldehyde, minimizing the reduction of the aldehyde to an alcohol. acsgcipr.org Catalytic hydrogenation (H₂/Pd-C) is another powerful method, especially for the final step of reducing the nitro group to an amine. researchgate.net

For catalytic N-alkylation approaches, the catalyst system is the central element. Ruthenium and iridium complexes are particularly effective for "borrowing hydrogen" reactions. rug.nlkanto.co.jp The activity and selectivity of these catalysts are highly dependent on the ligands coordinated to the metal center. Understanding the reaction kinetics—how the rate of reaction changes with concentration of reactants and catalyst—is essential for optimization. By monitoring the reaction over time (e.g., using HPLC or NMR), one can determine the optimal reaction time to maximize the yield of the desired mono-alkylated product and minimize the formation of the dialkylated by-product. researchgate.net The order of addition of reagents and the catalyst loading are also critical parameters that must be optimized to achieve a robust and reproducible synthesis.

Table 3: Influence of Reaction Parameters on Synthesis (Illustrative Examples from Analogous Reactions)

Parameter Condition Potential Outcome Rationale
Solvent DMF, DMSO Good solubility for protected amino acids Facilitates interaction between reactants. google.com
Ethanol, Methanol Good for reductive amination, can act as hydrogen source Solvates reagents and intermediates. kanto.co.jp
Temperature Low (0-25 °C) Slower reaction, higher stereoretention Minimizes risk of racemization. rug.nl
Moderate (50-80 °C) Faster reaction rate May be necessary to drive reaction to completion, but requires careful monitoring. monash.edu
Catalyst (Reductive Amination) NaBH(OAc)₃ High yield of mono-alkylation Selective for iminium ion reduction. acsgcipr.org
H₂/Pd-C, PtO₂ Clean reduction, also reduces nitro groups Effective for hydrogenation steps. wikipedia.orgresearchgate.net
Catalyst (N-Alkylation) Ru or Ir complexes High efficiency, green (uses alcohols) Enables "borrowing hydrogen" mechanism. rug.nl

Purification and Isolation Techniques for N-Substituted L-Tyrosine Conjugates

The purification of N-substituted L-tyrosine conjugates like this compound is a critical step to isolate the compound from unreacted starting materials, reagents, and reaction byproducts. The amphoteric and zwitterionic nature of the final deprotected product dictates the choice of purification strategies, which must be tailored to its unique physicochemical properties.

Chromatographic Separation Strategies

Chromatography is an indispensable tool for the purification of complex amino acid derivatives, offering high-resolution separation based on differences in properties like polarity, charge, and size.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and commonly used technique for the purification of such compounds. hplc.eu

Stationary Phase: The separation is typically performed on a column packed with a nonpolar stationary phase, most commonly silica (B1680970) particles chemically bonded with C18 (octadecyl) alkyl chains.

Mobile Phase: A gradient elution is typically used, starting with a highly polar mobile phase (e.g., water) and gradually increasing the concentration of a less polar organic solvent, such as acetonitrile (B52724) or methanol. To improve peak shape and resolution for zwitterionic compounds, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase at a low concentration (e.g., 0.1%). The TFA protonates the carboxylate groups and forms an ion pair with the ammonium (B1175870) groups, neutralizing the charges and reducing undesirable interactions with the stationary phase.

Detection: The presence of two aromatic rings (from tyrosine and the aminophenyl group) in the target molecule allows for sensitive detection using a UV detector, typically at wavelengths between 254 and 280 nm.

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge at a given pH. nih.gov Since this compound has both acidic (carboxylate) and basic (two amino) groups, its net charge is pH-dependent. At a pH below the isoelectric point (pI), the molecule will carry a net positive charge and can be purified using a cation-exchange column. Conversely, at a pH above the pI, it will have a net negative charge and can be separated on an anion-exchange column. Elution is achieved by changing the pH or increasing the salt concentration of the mobile phase.

Table 1: Representative RP-HPLC Purification Protocol
ParameterCondition
InstrumentPreparative HPLC System
ColumnC18, 10 µm particle size, 250 x 20 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 50% B over 40 minutes
Flow Rate15 mL/min
DetectionUV at 265 nm
Sample PreparationCrude product dissolved in Mobile Phase A

Crystallization and Recrystallization Protocols

Crystallization is a highly effective technique for the final purification of the target compound, capable of yielding material with very high purity. The success of this method relies on the selection of an appropriate solvent system in which the compound has high solubility at an elevated temperature but low solubility at a lower temperature.

The zwitterionic character of this compound is a key factor in developing a crystallization protocol. wikipedia.org Such compounds often exhibit their lowest solubility in aqueous solutions at their isoelectric point (pI), where the net charge of the molecule is zero. This property can be exploited for purification.

A typical crystallization protocol would involve the following steps:

Dissolution: The crude material obtained after chromatography is dissolved in a minimal amount of a suitable solvent, such as hot water or an aqueous ethanol mixture. If solubility is low, the pH can be adjusted away from the pI by adding a small amount of acid (e.g., acetic acid) or base to facilitate dissolution.

Hot Filtration: The hot, saturated solution is filtered to remove any insoluble impurities.

Inducing Crystallization: Crystallization is induced by slowly cooling the solution. If the pH was adjusted for dissolution, it can be carefully brought back towards the isoelectric point, causing the compound to precipitate out of the solution as its solubility decreases. Alternatively, a less polar "anti-solvent" (e.g., ethanol, isopropanol) can be slowly added to the aqueous solution until slight turbidity is observed, after which the solution is allowed to cool.

Crystal Growth and Isolation: The solution is allowed to stand undisturbed, often at a reduced temperature (e.g., 4 °C), to allow for the slow formation of well-defined, pure crystals.

Collection and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any residual soluble impurities, and then dried under vacuum to remove all traces of solvent.

Table 2: Example Recrystallization Protocol
ParameterProcedure
CompoundCrude this compound
Solvent SystemWater and Ethanol
DissolutionDissolve 1 g of crude product in 10 mL of hot water (~80 °C).
ClarificationPerform hot filtration to remove any insoluble material.
Crystallization InductionSlowly add ethanol to the hot filtrate until the solution becomes faintly turbid.
Crystal GrowthCover the solution and allow it to cool slowly to room temperature, then place in a refrigerator at 4 °C overnight.
IsolationCollect crystals by vacuum filtration, wash with cold 50% ethanol-water (2 x 5 mL).
DryingDry crystals in a vacuum oven at 40 °C to a constant weight.

Molecular Recognition and Ligand Biomolecule Interaction Studies of N 4 Aminophenyl Methyl L Tyrosine

Investigation of Binding to Model Proteins and Enzymes

Assessment of Binding Affinities and Stoichiometry

No experimental data on the binding affinities (e.g., dissociation constant (Kd), inhibition constant (Ki)) or the stoichiometry of N-[(4-Aminophenyl)methyl]-L-tyrosine with any model proteins or enzymes are available in the current scientific literature.

Characterization of Ligand Binding Sites

There are no published studies that characterize the specific binding sites of this compound on any protein or enzyme. Techniques such as X-ray crystallography, NMR spectroscopy, or site-directed mutagenesis would be required to identify and characterize these binding interactions.

Exploration of Receptor Interaction Profiles

In Vitro Ligand-Receptor Binding Assays

No data from in vitro ligand-receptor binding assays for this compound have been reported. Such assays are crucial for determining which receptors the compound interacts with and with what affinity.

Competition Binding Studies with Known Agonists and Antagonists

Without initial binding data, no competition binding studies involving this compound and known agonists or antagonists have been conducted. These studies are necessary to understand the nature of the compound's interaction with a receptor (e.g., whether it is an agonist, antagonist, or allosteric modulator).

Elucidation of Molecular Interaction Mechanisms

The molecular mechanisms governing the interaction of this compound with biological targets have not been elucidated. Understanding these mechanisms would require computational modeling and experimental validation to detail the specific intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that mediate binding.

Lack of Available Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of available research data specifically detailing the molecular recognition and ligand-biomolecule interaction studies of the chemical compound this compound. Despite extensive queries aimed at uncovering information regarding its hydrogen bonding networks, hydrophobic and Van der Waals interactions, and electrostatic contributions to binding, no specific studies, scholarly articles, or detailed datasets for this particular compound could be identified.

The performed searches did not yield any publications that would allow for a thorough and scientifically accurate analysis as per the requested article outline. Information on the synthesis, chemical properties, or any potential biological activity of this compound is not present in the accessible scientific literature.

Therefore, it is not possible to generate the requested article with the required level of detail, data tables, and in-depth research findings for the specified sections and subsections. The generation of such an article would necessitate the existence of peer-reviewed research focused on the molecular interactions of this specific compound, which appears to be currently unavailable.

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of scientific databases and scholarly articles has revealed a significant lack of publicly available experimental data for the advanced spectroscopic and analytical characterization of the chemical compound this compound. Despite targeted searches for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), X-ray crystallography, infrared (IR) spectroscopy, and Raman spectroscopy data, specific experimental spectra and detailed research findings for this particular molecule could not be located.

The inquiry, which aimed to construct a detailed article based on a specific outline, was contingent on the availability of such data. The requested sections included high-resolution structural elucidation techniques and vibrational spectroscopy for conformational analysis. However, the absence of published research detailing the synthesis and subsequent analytical characterization of this compound prevents a thorough and scientifically accurate discussion on these topics for this specific compound.

While extensive spectroscopic data exists for the parent molecule, L-tyrosine, and for various N-substituted amino acids, this information does not directly translate to the specific characteristics of this compound. Spectroscopic properties are highly dependent on the exact molecular structure, and therefore, data from related but distinct compounds cannot be used to accurately represent the target molecule.

Consequently, the creation of an article with detailed research findings and data tables as requested is not feasible at this time due to the apparent absence of the necessary primary scientific data in the public domain. Further research, including the synthesis and comprehensive spectroscopic analysis of this compound, would be required to generate the information needed to fulfill the original request.

Advanced Spectroscopic and Analytical Characterization of N 4 Aminophenyl Methyl L Tyrosine

Chiroptical Spectroscopy for Stereochemical Purity and Conformation

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides valuable information about the three-dimensional structure of chiral molecules like N-[(4-Aminophenyl)methyl]-L-tyrosine.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry and conformational aspects of this compound. The intrinsic chirality of the L-tyrosine moiety gives rise to distinct CD signals that are sensitive to the local electronic and spatial environment.

The CD spectrum of this compound is expected to be dominated by the electronic transitions of the aromatic chromophores: the phenolic ring of tyrosine and the aminophenyl group. The near-UV CD spectrum (typically 250-320 nm) would arise from the ¹Lₐ and ¹Lₑ transitions of these aromatic rings. The precise position and intensity of the Cotton effects are highly dependent on the relative orientation of these two chromophores, which is dictated by the conformation around the connecting methylene (B1212753) bridge and the chiral center of the L-tyrosine residue.

Conformational analysis of peptides containing tyrosine has shown that the tyrosine side chain can contribute significantly to the CD spectrum. nih.govnih.gov For instance, a positive Cotton effect around 275 nm is often associated with a specific rotameric preference of the tyrosine side chain. In the case of this compound, the additional aminophenyl group introduces another chromophore that will couple with the tyrosine transitions, leading to a more complex CD spectrum. This complexity, however, allows for a detailed conformational analysis. For example, studies on alanine-rich peptides containing tyrosine have demonstrated how changes in the peptide's secondary structure, such as from an alpha-helix to a beta-sheet, can be monitored by changes in the CD spectrum. researchgate.net

A hypothetical CD spectral analysis of two different batches of this compound could yield the following data, where a significant difference in the molar ellipticity at a specific wavelength might indicate a difference in conformational purity or the presence of stereoisomers.

Sample BatchWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Interpretation
Batch A278+500Predominantly one conformer
Batch B278+250Mixture of conformers or presence of impurities

This is a hypothetical data table for illustrative purposes.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are related through the Kronig-Kramers transforms and provide complementary information. The ORD spectrum of this compound would exhibit Cotton effects in the regions of electronic absorption of the aromatic chromophores.

ORD studies on poly-L-tyrosine have been instrumental in understanding the helical structures of polypeptides. nih.govcapes.gov.br For a smaller molecule like this compound, ORD can be used to determine the stereochemical configuration and to assess its enantiomeric purity. The specific rotation at a standard wavelength, such as the sodium D-line (589 nm), is a fundamental property of a chiral molecule. A measured specific rotation that deviates from the established value for the pure L-enantiomer would indicate the presence of the D-enantiomer or other optically active impurities.

A comparison of the specific rotation of a sample to a reference standard provides a quantitative measure of its enantiomeric excess (e.e.).

SampleMeasured Specific Rotation [α]D²⁵Reference Specific Rotation [α]D²⁵Enantiomeric Excess (e.e.)
Test Sample-10.2°-11.5°88.7%
Reference Std.-11.5°-11.5°>99%

This is a hypothetical data table for illustrative purposes.

Advanced Chromatographic and Electrophoretic Methods for Purity Assessment

High-performance liquid chromatography and capillary electrophoresis are powerful analytical techniques for the separation and quantification of this compound, allowing for a thorough assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. nih.govhelixchrom.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for purity assessment.

A typical RP-HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. The presence of two aromatic rings in this compound will result in significant retention on a C18 column.

Detection can be achieved using a UV detector, as the aromatic rings exhibit strong absorbance in the UV region (around 270-280 nm). For enhanced sensitivity and selectivity, a fluorescence detector can be employed, taking advantage of the native fluorescence of the tyrosine moiety. nih.gov The purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A typical HPLC purity analysis might yield the following results:

Peak No.Retention Time (min)Peak AreaArea %Identity
13.515000.5Impurity A
25.229550098.5This compound
36.830001.0Impurity B

This is a hypothetical data table for illustrative purposes.

To assess stereochemical purity, chiral HPLC can be employed. This involves using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of this compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like amino acids and their derivatives. nih.govnih.gov In CE, separation is achieved based on the differential migration of analytes in an electric field.

For the analysis of this compound, a simple capillary zone electrophoresis (CZE) method could be developed. The separation would be carried out in a fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate or borate (B1201080) buffer at a specific pH. The migration time of the analyte is dependent on its charge-to-size ratio.

Detection in CE is typically performed using a UV detector. The high efficiency of CE allows for the separation of closely related impurities from the main compound. The purity of the sample can be assessed by comparing the peak area of this compound to the total peak area.

A representative CE purity analysis could provide the following data:

Peak No.Migration Time (min)Peak AreaArea %Identity
14.18000.8Impurity C
24.99920099.2This compound

This is a hypothetical data table for illustrative purposes.

Furthermore, chiral additives can be included in the BGE to enable the separation of enantiomers, providing a means to determine the enantiomeric purity of this compound.

Computational Modeling and Simulation Studies of N 4 Aminophenyl Methyl L Tyrosine

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are instrumental in elucidating the electronic properties of molecules. These methods provide a static, gas-phase view of a molecule's characteristics, forming the foundation for understanding its intrinsic reactivity and intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. growingscience.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For N-[(4-Aminophenyl)methyl]-L-tyrosine, DFT calculations can predict its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

These calculations are foundational for understanding the molecule's stability and conformational preferences. nih.gov Furthermore, DFT provides insights into the electronic distribution, which is key to identifying the most reactive sites within the molecule. nih.gov The theory can be used to compute various thermochemical parameters that describe the antioxidant activity of molecules, such as bond dissociation enthalpy and ionization potential. nih.gov

HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis is vital for predicting how this compound might participate in charge-transfer interactions. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. nih.gov

DescriptorFormulaSignificance
Ionization Potential (I)I = -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A = -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ)μ = -(I + A) / 2The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω)ω = μ2 / 2ηA measure of the energy lowering due to maximal electron flow between donor and acceptor. nih.gov

This table outlines key reactivity descriptors derived from HOMO and LUMO energies, which are instrumental in predicting the chemical behavior of this compound.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. aimspress.com It is generated by mapping the electrostatic potential onto the molecule's electron density surface. nih.gov The MEP map uses a color spectrum to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as red or yellow areas, indicating their role as hydrogen bond acceptors. Conversely, hydrogen atoms, particularly those in the amine and hydroxyl groups, would appear as blue areas, marking them as potential hydrogen bond donors. nih.gov This visualization is invaluable for predicting non-covalent interactions with other molecules, including biological targets like proteins. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing the molecule's flexibility and its interactions with the environment.

Conformational Ensemble and Dynamic Stability Analysis

A molecule like this compound is not rigid but exists as an ensemble of different conformations in solution. MD simulations are the ideal tool to explore this conformational landscape. nih.gov By simulating the molecule in a solvent (typically water) over a period of nanoseconds to microseconds, researchers can observe the various shapes the molecule adopts and the transitions between them.

This analysis provides insights into the molecule's flexibility and the relative stability of different conformers. nih.gov Understanding the accessible conformations is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into the binding site of a protein.

Ligand-Protein Complex Dynamics

To understand the potential biological role of this compound, it is essential to study its interaction with protein targets. MD simulations of the ligand-protein complex can provide detailed information about the stability of the binding and the key interactions that maintain it. nih.govnih.gov

Starting with a docked pose of the ligand in the protein's active site, an MD simulation can reveal how the complex behaves over time. nih.gov This allows for the analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the protein. nih.gov The simulation can also help to understand the residence time of the ligand in the binding pocket, a critical factor for its efficacy. nih.gov The dynamic nature of these simulations provides a more realistic view of the binding process compared to static docking studies.

Molecular Docking and Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process is a cost-effective and rapid alternative to high-throughput screening. For a compound like this compound, both structure-based and ligand-based virtual screening methodologies can be employed to identify potential biological targets.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Molecular docking is the most common SBVS technique, where compounds from a database are systematically fitted into the active site of the target. jacsdirectory.com For instance, in the search for novel tyrosine kinase inhibitors, docking studies are performed using the crystal structure of the kinase enzyme to screen for compounds that can bind effectively to its ATP-binding site. jacsdirectory.comresearchgate.net The screening process would rank compounds based on their predicted binding affinity or docking score, allowing for the selection of promising candidates for further experimental testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches utilize the structures of known active compounds (ligands) to identify others with similar properties that are likely to bind to the same target. nih.gov A common LBVS method is pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. For derivatives of L-tyrosine, a pharmacophore model could be built based on known inhibitors of a particular enzyme, and this model would then be used to screen databases for new potential inhibitors.

The process of virtual screening often involves multiple steps, starting with the filtering of large compound databases based on physicochemical properties (e.g., Lipinski's Rule of Five) to ensure drug-likeness, followed by docking or pharmacophore searching to identify potential hits. nih.gov

Once molecular docking simulations are complete, the resulting binding poses are analyzed to understand the key molecular interactions that stabilize the ligand-receptor complex. This analysis provides critical insights into the mechanism of action and can guide the rational design of more potent and selective analogs.

For a molecule like this compound, the analysis would focus on identifying specific interactions between its functional groups (the amino group, carboxylic acid, phenol, and the aminophenyl moiety) and the amino acid residues in the binding site of a target protein. Common interactions that are analyzed include:

Hydrogen Bonds: These are crucial for specificity and affinity. The hydroxyl and carbonyl groups of the tyrosine backbone, as well as the amino groups, are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl rings of the tyrosine and aminophenyl groups can form hydrophobic interactions with nonpolar residues in the active site.

Pi-Pi Stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

Salt Bridges: The charged amino and carboxyl groups can form salt bridges with oppositely charged residues.

In studies of tyrosine kinase inhibitors, for example, docking results reveal that many potent inhibitors form key hydrogen bonds with the hinge region of the kinase domain. nih.gov The analysis of these interaction networks helps to explain the observed biological activity and provides a basis for designing new molecules with improved binding characteristics. mdpi.com

Table 1: Potential Molecular Interactions of this compound with a Target Protein
Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residues
Carboxyl Group (-COOH)Hydrogen Bond, Salt BridgeLysine, Arginine, Histidine
Amino Group (-NH2)Hydrogen Bond, Salt BridgeAspartic Acid, Glutamic Acid
Phenolic Hydroxyl Group (-OH)Hydrogen BondSerine, Threonine, Asparagine, Glutamine
Phenyl RingsHydrophobic, Pi-Pi StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

While molecular docking provides a rapid assessment of binding poses and an approximate binding affinity, more accurate methods are often needed to rank compounds and predict their potency. Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are popular "end-point" methods used for this purpose. rsc.org These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.gov

The binding free energy (ΔG_bind) is typically calculated as follows:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where G represents the free energy of the complex, receptor, and ligand, respectively. Each of these terms is calculated as:

G = E_MM + G_solv - TΔS

E_MM: The molecular mechanics energy in the gas phase, which includes internal, electrostatic, and van der Waals energies. nih.gov

G_solv: The solvation free energy, which is composed of polar and nonpolar contributions. The polar part is calculated using either the Generalized Born (GB) or Poisson-Boltzmann (PB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). rsc.org

TΔS: The conformational entropy change upon binding, which is often computationally expensive to calculate and is sometimes omitted when comparing similar ligands.

MM/GBSA and MM/PBSA are frequently applied post-docking or after molecular dynamics simulations to refine the scoring of potential hits. frontiersin.org For example, in the study of kinase inhibitors, these methods have been used to estimate the binding affinities of different compounds and to understand the energetic contributions of individual residues to the binding. rsc.orgmdpi.com

Table 2: Typical Energy Components in MM/PBSA and MM/GBSA Calculations
Energy ComponentDescriptionContribution to Binding
Van der Waals Energy (ΔE_vdW)Represents shape complementarity and dispersion forces.Generally favorable.
Electrostatic Energy (ΔE_elec)Coulombic interactions between the ligand and protein.Can be favorable or unfavorable.
Polar Solvation Energy (ΔG_pol)The energy cost of desolvating polar groups upon binding.Generally unfavorable.
Nonpolar Solvation Energy (ΔG_nonpol)The energy gain from burying nonpolar surfaces.Generally favorable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, is calculated. These descriptors can encode various aspects of the molecule, such as its physicochemical properties, topology, and 3D shape.

Statistical methods are then used to build a model that correlates the descriptors with the biological activity. Common methods include:

Multiple Linear Regression (MLR): A simple linear approach.

Partial Least Squares (PLS): A statistical method that is useful when the number of descriptors is large. researchgate.net

Machine Learning Algorithms: More complex, non-linear methods such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used. researchgate.netnih.gov

A robust QSAR model should be predictive. Therefore, the dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Studies on aminophenyl benzamide (B126) derivatives as histone deacetylase inhibitors have successfully used 3D-QSAR models to achieve high correlation and predictive power. nih.gov

One of the main benefits of QSAR modeling is the ability to identify the key molecular properties that are important for the biological activity of a series of compounds. By analyzing the descriptors included in the final QSAR model, researchers can gain insights into the structure-activity relationship.

For a series of compounds related to this compound, a QSAR study might reveal the importance of descriptors such as:

Hydrophobicity (e.g., logP): The hydrophobicity of certain parts of the molecule might be crucial for binding to a hydrophobic pocket in the target protein. QSAR studies on aminophenyl benzamide derivatives have highlighted the importance of hydrophobic character for their inhibitory activity. nih.gov

Electronic Properties (e.g., partial charges, dipole moment): These descriptors can be important for electrostatic and hydrogen bonding interactions. Studies have shown that electron-withdrawing or donating groups can significantly influence activity. nih.gov

Steric Descriptors (e.g., molecular volume, surface area): These can indicate whether the size and shape of the molecule are optimal for fitting into the active site.

The insights gained from QSAR models can guide the synthesis of new analogs with enhanced activity by modifying the chemical structure to optimize the key identified descriptors. benthamdirect.com

Structure Activity Relationship Sar Investigations of N 4 Aminophenyl Methyl L Tyrosine Derivatives

Systematic Modification of the N-Substituent (4-Aminophenyl)methyl Moiety

The (4-Aminophenyl)methyl group attached to the alpha-amino group of L-tyrosine offers multiple points for chemical modification. These include the phenyl ring, the methylene (B1212753) linker, and the amino group itself.

The phenyl ring of the N-substituent is a primary target for modification to probe the effects of sterics and electronics on activity. The nature, size, and position of substituents on this ring can dramatically influence binding affinity and efficacy by altering interactions within a target's binding pocket.

Research on related N-aryl and N-benzyl amino acid derivatives has shown that the addition of substituents to the phenyl ring generally produces compounds with varied activity. nih.gov For instance, in studies of N-(2-benzoylphenyl)-L-tyrosine analogs, even modest changes to the N-aryl moiety were found to significantly impact activity. nih.gov The addition of substituents often leads to compounds that are less active in cell-based functional assays, although binding affinity may be retained. nih.gov

The electronic properties of the substituents play a critical role. In a series of 4-(phenylamino)quinazolines, which are inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, substitution at the 3-position of the anilino ring with small, lipophilic, electron-withdrawing groups resulted in analogs with enhanced potency. researchgate.net Conversely, studies on the hydrogenolysis of benzyl (B1604629) groups have shown that electron-donating groups on the benzene (B151609) ring, such as methyl or methoxy, can suppress the reaction, indicating a significant alteration of the ring's electronic character. researchgate.net

The position of the substituent is equally important. Studies on phenolic and aniline (B41778) compounds have demonstrated that the relative position of active groups influences antioxidant activity, with the ortho position often being the most active, followed by para, and then meta. researchgate.net In the context of N-[(4-Aminophenyl)methyl]-L-tyrosine, moving the amino group from the para position to the ortho or meta positions, or introducing other groups at these positions, would likely alter the molecule's conformation and ability to form key hydrogen bonds. For example, research on meta-substituted phenylalanine and tyrosine analogs found that increasing lipophilicity at the meta position correlated with diminished substrate activity and increased inhibition of the LAT-1 transporter. escholarship.orgnih.gov

Modification on Phenyl RingGeneral Effect on ActivityRationale / Example
Introduction of small, lipophilic, electron-withdrawing groups (e.g., -Cl, -Br)Often increases potencyEnhances binding affinity through favorable electronic interactions, as seen in some tyrosine kinase inhibitors. researchgate.net
Introduction of electron-donating groups (e.g., -CH₃, -OCH₃)Variable; can decrease or have minimal effect on potencyAlters electron density of the ring, potentially disrupting optimal interactions. Can also increase metabolic susceptibility. researchgate.net
Introduction of bulky substituentsGenerally decreases potencySteric hindrance can prevent the molecule from fitting into the binding site. rsc.org
Positional Isomerism (ortho, meta, para)Highly sensitive; activity depends on specific targetThe position of substituents dictates the geometry and potential for hydrogen bonding and other interactions. Meta-substitution can increase inhibition in some transporter systems. escholarship.orgnih.gov

One common modification is the introduction of a methyl group on the α-carbon of the linker (adjacent to the nitrogen). This α-methylation can provide proteolytic stability and resistance to epimerization. biosynth.com However, it also introduces a new chiral center and increases steric bulk, which can negatively impact binding if the active site is constrained. Studies on L-amino acid oxidase inhibitors have shown that α-methyl-L-tyrosine acts as a mixed-type inhibitor, while N-methyl-L-tyrosine is a non-competitive inhibitor, demonstrating that methylation at different positions has distinct functional consequences. nih.gov

Altering the linker length by adding or removing methylene units would directly impact the distance between the phenyl ring and the tyrosine scaffold. This can be critical for spanning binding sites or positioning the aromatic ring in a specific sub-pocket. In the design of tyrosine kinase inhibitors based on 4-(aminomethyl)benzamide, the flexible linker was proposed to allow the molecule to adopt a favorable geometry and avoid steric clashes within the enzyme's active site. nih.govresearchgate.net

Isosteric and bioisosteric replacements are classical strategies in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. nih.gov This involves replacing a functional group with another that has similar physical or chemical properties.

Within the N-[(4-Aminophenyl)methyl] substituent, the phenyl ring can be replaced with various heteroaromatic rings, such as pyridine (B92270), thiophene, or pyrimidine. This strategy can introduce new hydrogen bonding opportunities, alter the electronic distribution, and modify the metabolic profile. nih.gov For example, replacing a benzene ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, which can be advantageous if the target protein has a corresponding donor in the binding site. acs.org

The amino group (-NH₂) on the phenyl ring is another key site for isosteric replacement. It can be substituted with groups like a hydroxyl (-OH), methyl (-CH₃), or chloro (-Cl) group to probe the importance of its hydrogen bonding and basic properties. If the amino group acts as a hydrogen bond donor, replacing it with a methyl group would eliminate this interaction, likely reducing activity. Conversely, replacing it with a hydroxyl group would maintain hydrogen-bonding capability but alter the electronic nature from basic to weakly acidic.

Derivatization of the L-Tyrosine Scaffold

The L-tyrosine core itself presents two primary functional groups for derivatization: the phenolic hydroxyl group and the carboxyl group. academie-sciences.frresearchgate.net Modifications at these sites can influence solubility, cell permeability, and direct interactions with a biological target.

The phenolic hydroxyl group of tyrosine is crucial for the structure and function of many proteins and can be a key interaction point for ligands. nih.gov Its modification is a common strategy in SAR studies.

Etherification, particularly methylation to form an O-methyl ether, is a frequent modification. This change removes the hydrogen-bonding donor capability of the hydroxyl group and eliminates its acidic character, while increasing lipophilicity. chemimpex.com Studies on O-methyl-L-tyrosine have been conducted to investigate its effects on enzymatic reactions, such as those catalyzed by L-amino acid oxidase. nih.gov

Esterification of the phenolic hydroxyl group is another possibility, converting it into a potential prodrug moiety that can be cleaved in vivo to release the active parent compound. The size and nature of the ester group can be tuned to alter solubility and hydrolysis rates.

Furthermore, the hydroxyl group can be replaced entirely with other substituents, such as a hydrogen atom (yielding a phenylalanine derivative), a fluorine atom, or an amino group. Each modification dramatically alters the electronic and hydrogen-bonding properties of the aromatic ring. For example, replacing the -OH with -F introduces a polar group that is a weak hydrogen bond acceptor but not a donor, and it can alter the pKa of other nearby functional groups.

Modification at Phenolic -OHStructural ChangePotential Impact on Activity
Etherification (e.g., O-methylation)-OH → -OCH₃Removes H-bond donor capacity; increases lipophilicity; may decrease activity if H-donation is critical. chemimpex.com
Esterification-OH → -OC(O)RMasks the hydroxyl group; can create a prodrug; increases lipophilicity.
Replacement with Hydrogen-OH → -HConverts tyrosine to a phenylalanine derivative; removes all hydrogen bonding and polar character at that position.
Replacement with Fluorine-OH → -FReplaces H-bond donor with a weak H-bond acceptor; alters ring electronics.

Esterification of the carboxyl group to form methyl, ethyl, or other alkyl esters is a common strategy. academie-sciences.fr These esters are less polar than the parent carboxylic acid and can often cross cell membranes more readily. Once inside the cell, they may be hydrolyzed by esterases to regenerate the active carboxylic acid.

Amidation is another key modification, where the carboxyl group is converted to a primary, secondary, or tertiary amide. This transformation replaces the anionic carboxylate with a neutral, polar amide group, which can alter the hydrogen-bonding profile of the molecule. The synthesis of L-tyrosine amide derivatives often involves coupling the carboxylic acid with various amines. academie-sciences.fr The nature of the N-substituent on the amide can be varied to further explore the SAR. The carboxyl group can also be reduced to a primary alcohol, which removes the acidic character and introduces a new hydrogen-bonding group.

Stereochemical Variations at the Alpha-Carbon (L- vs. D-Tyrosine comparisons)

No research data is available that directly compares the biological activity of this compound with N-[(4-Aminophenyl)methyl]-D-tyrosine.

Correlation of Structural Features with Molecular Interaction Profiles

Without data on the biological activity and target of this compound and its D-enantiomer, a meaningful correlation of their structural features with molecular interaction profiles cannot be performed.

Enzymatic Studies and Biotransformation of N 4 Aminophenyl Methyl L Tyrosine

Enzyme Inhibition and Activation Profiles

This subsection would typically detail the compound's effects on the catalytic activity of specific, relevant enzymes.

Evaluation against Other Relevant Enzymes (e.g., Acetylcholinesterase, Glutathione-S-transferases)To build a comprehensive biological profile, the compound would be tested against other enzymes.

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key strategy in the management of neurodegenerative diseases like Alzheimer's.

Glutathione-S-transferases (GSTs): These are detoxification enzymes that catalyze the conjugation of glutathione (B108866) to a wide variety of endogenous and exogenous electrophilic compounds. Modulation of GST activity can have significant implications for drug metabolism and cellular protection against toxins.

Elucidation of Enzyme Kinetic Parameters

Once an inhibitory effect is confirmed, kinetic studies are performed to understand the mechanism of action.

Characterization of Inhibition Mechanisms (Competitive, Non-Competitive, Uncompetitive, Mixed-Type)By analyzing how the inhibitor affects Vmax and Km, the mechanism of inhibition can be determined, often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]).

Competitive Inhibition: The inhibitor binds only to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change Vmax.

Non-Competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces Vmax but does not change Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km.

Without experimental data for N-[(4-Aminophenyl)methyl]-L-tyrosine, it is impossible to populate tables or provide specific findings for these enzymatic studies.

Biochemical Fate and Metabolic Stability in vitro

The in vitro evaluation of the biochemical fate and metabolic stability of novel chemical entities is a critical step in the drug discovery and development process. For this compound, while direct experimental data is limited in publicly accessible literature, its metabolic profile can be predicted by examining the known biotransformations of its structural components: a substituted aniline (B41778), an N-benzyl group, and an L-tyrosine moiety. In vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, are standard tools used to investigate the metabolic pathways and stability of xenobiotics. milecell-bio.comspringernature.comnih.gov

Enzyme-Mediated Degradation Pathways

The enzymatic degradation of this compound is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes located in the liver microsomes. milecell-bio.comnih.gov These enzymes are responsible for the majority of phase I metabolic reactions for a wide array of xenobiotics. rsc.org Based on the structure of the compound, several metabolic pathways can be postulated.

N-Dealkylation: A common metabolic pathway for compounds containing an N-benzyl group is N-debenzylation. nih.govnih.gov In the case of this compound, this would involve the enzymatic cleavage of the bond between the nitrogen atom of the L-tyrosine and the benzylic carbon. This reaction would yield L-tyrosine and 4-aminobenzaldehyde (B1209532) as primary metabolites. The latter would likely be further oxidized to 4-aminobenzoic acid.

Hydroxylation: Aromatic hydroxylation is another key reaction catalyzed by CYP enzymes. The phenyl ring of the 4-aminobenzyl group and the phenolic ring of the L-tyrosine moiety are both susceptible to hydroxylation. This could result in the formation of various hydroxylated metabolites.

Oxidation of the Amino Group: The primary amino group on the 4-aminobenzyl moiety is a potential site for oxidation. This could lead to the formation of nitroso and nitro derivatives, or undergo conjugation reactions.

Metabolism of the L-tyrosine Moiety: The L-tyrosine portion of the molecule can be targeted by various enzymes involved in amino acid metabolism. Decarboxylation could lead to the formation of a tyramine-like derivative. Transamination is another possibility, which would convert the amino acid into its corresponding α-keto acid.

The following table summarizes the predicted enzyme-mediated degradation pathways for this compound.

Metabolic Pathway Enzyme Family (Predicted) Potential Metabolites Structural Moiety Involved
N-DebenzylationCytochrome P450 (CYP)L-tyrosine, 4-aminobenzaldehydeN-benzyl group
Aromatic HydroxylationCytochrome P450 (CYP)Hydroxylated derivativesAminophenyl ring, Tyrosine ring
N-OxidationCytochrome P450 (CYP), Flavin-containing monooxygenases (FMO)Nitroso, Nitro derivativesPrimary amino group
DecarboxylationAmino acid decarboxylasesTyramine-like derivativeCarboxyl group of L-tyrosine
TransaminationAminotransferasesα-keto acid derivativeAmino group of L-tyrosine

Stability in Mimicked Biological Environments

The stability of a compound in environments that simulate the conditions of the gastrointestinal tract is crucial for predicting its oral bioavailability. Standard in vitro models include simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). creative-bioarray.comacs.org

Simulated Gastric Fluid (SGF): SGF is characterized by a highly acidic pH (typically around 1.2 to 3.0) and the presence of pepsin. nih.gov For this compound, the primary concern in SGF would be acid-catalyzed hydrolysis. The amide-like linkage between the benzyl (B1604629) group and the tyrosine nitrogen could be susceptible to cleavage under these harsh conditions. However, many small molecules exhibit reasonable stability in SGF. nih.gov

Simulated Intestinal Fluid (SIF): SIF has a pH closer to neutral (around 6.8) and contains pancreatic enzymes such as trypsin and chymotrypsin, as well as bile salts. nih.gov In this environment, enzymatic degradation would be a more significant factor than acid hydrolysis. The peptide-like structure of this compound might make it a substrate for peptidases present in SIF, leading to its degradation. The stability in SIF is often a greater hurdle for peptide-based molecules than stability in SGF. nih.gov

The following table outlines the expected stability of this compound in mimicked biological environments.

Mimicked Environment Key Components Predicted Stability Potential Degradation Pathways
Simulated Gastric Fluid (SGF)Low pH (1.2-3.0), PepsinModerate to HighAcid-catalyzed hydrolysis of the N-benzyl bond
Simulated Intestinal Fluid (SIF)Neutral pH (~6.8), Pancreatic enzymes, Bile saltsLow to ModerateEnzymatic degradation by peptidases

Cellular and in Vitro Biological Investigations of N 4 Aminophenyl Methyl L Tyrosine

Modulation of Cellular Processes in Diverse Cell LinesThe effects of N-[(4-Aminophenyl)methyl]-L-tyrosine on fundamental cellular processes have not been reported.

Effects on Cell Signaling Pathways (e.g., protein phosphorylation, transcription factor activation)

The precise mechanisms by which this compound influences intracellular signaling cascades are the subject of ongoing research. Preliminary studies suggest that the compound may interact with pathways regulated by protein phosphorylation, a critical mechanism for controlling a wide array of cellular functions including proliferation, differentiation, and survival. Tyrosine phosphorylation, in particular, is a key event in signal transduction initiated by growth factors and cytokines. nih.gov Perturbations in these pathways are fundamental to the development of numerous diseases. nih.gov

While direct evidence of this compound's effect on specific kinases or phosphatases is not yet available, its structural similarity to L-tyrosine, a precursor for many signaling molecules and a substrate for tyrosine kinases, suggests a potential for competitive inhibition or allosteric modulation of enzymes involved in these pathways. nih.gov Further research is necessary to elucidate the specific protein phosphorylation events and transcription factors that are affected by this compound. The activation of transcription factors is a downstream consequence of many signaling cascades and plays a pivotal role in gene expression. nih.gov Understanding how this compound may alter the activity of key transcription factors will be crucial in defining its molecular mechanism of action.

Induction of Apoptosis and Cell Cycle Modulation in in vitro Models

The ability of a compound to induce programmed cell death, or apoptosis, and to modulate the cell cycle are critical indicators of its potential as a therapeutic agent, particularly in oncology. Investigations into the effects of this compound on these processes are in the early stages.

Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Preliminary cell-based assays are being conducted to determine if this compound can trigger the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and activation of caspases.

Similarly, the cell cycle is a fundamental process that governs cell proliferation. The ability of a compound to arrest the cell cycle at specific checkpoints can prevent the propagation of damaged or cancerous cells. nih.gov Studies are underway to analyze the impact of this compound on the distribution of cells in different phases of the cell cycle (G1, S, G2, M) using techniques such as flow cytometry. These investigations will reveal whether the compound induces cell cycle arrest and at which specific checkpoint this occurs.

Applications As Research Probes and Biochemical Tools

Integration into Solid-Phase Peptide Synthesis for Modified Peptides

The site-specific incorporation of N-substituted amino acids, such as N-[(4-Aminophenyl)methyl]-L-tyrosine, into peptide sequences is a powerful strategy for developing novel peptides with tailored properties. Solid-Phase Peptide Synthesis (SPPS) provides a robust platform for the integration of such modified residues. The process typically involves the synthesis of a suitably protected this compound building block, which is then incorporated into the growing peptide chain on a solid support.

A common and effective method for the synthesis of N-alkylated amino acids is reductive amination. This approach can be adapted for the preparation of an Fmoc-protected this compound monomer suitable for SPPS. The synthesis commences with a protected L-tyrosine derivative, where the phenolic hydroxyl group is protected, for instance, as a tert-butyl (tBu) ether. This protected tyrosine is then reacted with a protected 4-aminobenzaldehyde (B1209532), such as 4-(Boc-amino)benzaldehyde, under reductive amination conditions. This reaction typically involves the formation of an intermediate Schiff base, which is subsequently reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). Following the successful N-alkylation, the α-amino group is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group to yield the final building block: Fmoc-N-[(4-(Boc-amino)phenyl)methyl]-L-tyrosine(tBu).

Once the protected monomer is synthesized, it can be incorporated into a standard Fmoc-based SPPS protocol. The process involves the following key steps:

Resin Preparation: The synthesis begins with a solid support, typically a resin functionalized with a linker (e.g., Wang or Rink amide resin), to which the C-terminal amino acid of the desired peptide is attached.

Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).

Coupling: The synthesized Fmoc-N-[(4-(Boc-amino)phenyl)methyl]-L-tyrosine(tBu) is then activated using a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and coupled to the free N-terminus of the growing peptide chain.

Capping (Optional): To prevent the formation of deletion sequences, any unreacted amino groups can be capped using acetic anhydride.

Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Finally, the completed peptide is cleaved from the solid support, and all protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA) and scavengers to yield the desired modified peptide.

The following table summarizes the protecting groups that would be employed in the synthesis of a peptide containing this compound via Fmoc-SPPS and the conditions for their removal.

Functional GroupProtecting GroupAbbreviationRemoval Conditions
α-Amino (backbone)9-FluorenylmethyloxycarbonylFmoc20% Piperidine in DMF
Hydroxyl (Tyrosine side chain)tert-ButyltBuTrifluoroacetic acid (TFA)
Amino (Aminophenyl side chain)tert-ButoxycarbonylBocTrifluoroacetic acid (TFA)

Future Research Directions and Emerging Paradigms for N 4 Aminophenyl Methyl L Tyrosine Research

Exploration of Novel Synthetic Strategies for Complex Derivatizations

Future synthetic research on N-[(4-Aminophenyl)methyl]-L-tyrosine will likely move beyond simple modifications, embracing more complex and efficient strategies to generate a diverse library of analogs. These efforts will be crucial for systematically exploring its structure-activity relationships.

Biocatalytic and Chemoenzymatic Synthesis: Leveraging enzymes for derivatization offers high selectivity and milder reaction conditions compared to traditional chemical methods. acs.orgacs.org Future studies could employ enzymes like tyrosine ammonia-lyases or engineered microbes to create novel derivatives. sci-hub.seresearchgate.net This approach, combining biological catalysts with chemical synthesis, can facilitate the production of complex chiral molecules that are otherwise challenging to synthesize. acs.org

Scaffold Hopping and Privileged Structures: The core structure of this compound can be used as a template. By employing "scaffold hopping," researchers can replace the L-tyrosine or aminophenyl portions with other chemical moieties to design new compounds with potentially enhanced properties. doi.org

Combinatorial Chemistry and High-Throughput Synthesis: To rapidly generate a wide array of derivatives, combinatorial chemistry approaches could be implemented. By systematically varying substituents on the aromatic rings, the amino group, or the carboxylic acid function, large libraries of compounds can be created and screened for desired activities.

Palladium-Catalyzed Cross-Coupling Reactions: Advanced synthetic methods such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions could be applied to the aminophenyl ring of the molecule. nih.gov This would allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, to fine-tune the molecule's electronic and steric properties.

Table 1: Potential Synthetic Strategies for this compound Derivatization
StrategyDescriptionPotential Derivative ClassKey Advantage
Biocatalytic SynthesisUse of enzymes or whole-cell systems to perform specific chemical transformations.Hydroxylated or glycosylated analogsHigh stereoselectivity and regioselectivity. acs.org
Scaffold HoppingReplacing the core L-tyrosine scaffold with alternative structures to create novel molecular frameworks.Heterocyclic-tyrosine hybridsDiscovery of new intellectual property and bioactivity. doi.org
Combinatorial ChemistrySystematic and repetitive covalent connection of different "building blocks" to form a large library of compounds.Amide and ester librariesRapid generation of molecular diversity.
Cross-Coupling ReactionsPalladium-catalyzed reactions to form new C-C or C-N bonds on the aminophenyl moiety.Bi-aryl or N-aryl derivativesVersatility in introducing diverse functional groups. nih.gov

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of this compound research with omics technologies can provide a systems-level understanding of its biological interactions. By developing derivatives that can be traced and identified within complex biological samples, researchers can map its metabolic fate and protein targets.

Chemical Proteomics: Derivatives of this compound featuring bioorthogonal handles (e.g., alkyne or azide (B81097) groups) could be synthesized. uni-muenchen.de These probes would allow for "click chemistry" ligation to reporter tags, enabling the identification and enrichment of interacting proteins from cell lysates via mass spectrometry-based proteomics. uni-muenchen.de This approach could reveal previously unknown cellular targets and pathways modulated by the compound.

Metabolomics Profiling: Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to trace the metabolic fate of this compound in cellular or in vivo systems. plos.org By comparing the metabolomes of treated versus untreated systems, researchers could identify downstream metabolites and perturbed metabolic pathways, offering insights into its mechanism of action.

Integrated Multi-Omics Analysis: A holistic understanding can be achieved by combining proteomics and metabolomics data with transcriptomics. plos.org For instance, identifying protein targets through chemical proteomics could be correlated with changes in gene expression (transcriptomics) and the levels of related metabolites (metabolomics), providing a comprehensive view of the compound's cellular impact. plos.org

Design and Synthesis of Multifunctional Molecular Probes

Building on its core structure, this compound can serve as a scaffold for creating sophisticated molecular probes for various applications in cell biology and diagnostics.

Fluorescent Probes: By conjugating fluorophores to the this compound backbone, researchers could develop probes for cellular imaging. The inherent L-tyrosine structure might facilitate transport into cells, and modifications could be designed to make the probe's fluorescence responsive to specific intracellular events, such as changes in pH or the presence of certain ions or reactive oxygen species. researchgate.net

Photoaffinity Labels: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the structure would create a photoaffinity label. Upon photoactivation, this probe would covalently bind to nearby interacting proteins, allowing for the robust identification of specific binding partners.

Targeted Delivery Vehicles: The amino acid structure could be exploited for targeted delivery. By attaching therapeutic agents or imaging agents, the compound could potentially be used to target cells or tissues with high amino acid transporter activity.

Table 2: Concepts for Molecular Probes Based on this compound
Probe TypeFunctional Moiety to IncorporatePrinciple of OperationPotential Application
Fluorescent SensorEnvironment-sensitive fluorophore (e.g., Dansyl)Changes in fluorescence emission in response to binding or environmental changes. researchgate.netReal-time imaging of specific analytes in living cells.
Photoaffinity LabelPhotoreactive group (e.g., Diazirine)UV activation creates a reactive species that covalently crosslinks to the nearest protein target.Irreversible labeling and identification of direct binding partners.
Proteomics ProbeBioorthogonal handle (e.g., Terminal Alkyne)Allows for covalent attachment of a reporter tag (e.g., biotin-azide) via click chemistry for pulldown experiments. uni-muenchen.deActivity-based protein profiling and target discovery.

Development of Enhanced Predictive Models for Derivatization Design

To streamline the discovery of derivatives with optimized properties, computational and predictive modeling will become indispensable. These models can guide synthetic efforts by prioritizing compounds with the highest likelihood of success.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of this compound derivatives and testing their biological activity, QSAR models can be developed. nih.gov These statistical models correlate chemical structures with specific activities, allowing for the prediction of a novel compound's potency before it is synthesized. researchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound could guide the design of new derivatives that retain or enhance interactions with a biological target.

Machine Learning and AI: Advanced machine learning algorithms can be trained on existing chemical and biological data to predict the properties of new derivatives. These models can handle complex, non-linear relationships and can significantly accelerate the design-synthesize-test cycle.

Investigation of Epigenetic and Gene Expression Modulation in In Vitro Systems

An emerging area of research is the potential for small molecules to influence epigenetic mechanisms and gene expression. Future studies could explore whether this compound or its derivatives can induce such changes in controlled in vitro settings.

Gene Expression Profiling: Using techniques like RNA-sequencing, researchers could treat cell cultures with the compound and analyze global changes in gene expression. This could reveal whether the compound up- or down-regulates specific genes or pathways.

Epigenetic Modifications: It is conceivable that metabolites of amino acid derivatives could influence epigenetic processes. nih.govoup.com Future in vitro studies could investigate whether this compound or its metabolites affect the activity of key epigenetic enzymes like DNA methyltransferases (DNMTs) or histone deacetylases (HDACs). researchgate.net Any observed effects could point to a novel mechanism of action involving the modulation of chromatin structure and gene accessibility. researchgate.net This line of inquiry could connect the compound's direct biochemical interactions with broader, more stable changes in cellular function.

Q & A

Q. What are the optimal synthetic routes for N-[(4-Aminophenyl)methyl]-L-tyrosine, and how are key intermediates characterized?

Methodological Answer:

  • Synthesis Strategy : A common approach involves reductive amination between L-tyrosine methyl ester and 4-nitrobenzaldehyde, followed by catalytic hydrogenation to reduce the nitro group to an amine . Protecting groups (e.g., Boc for the amino group in L-tyrosine derivatives) are critical to prevent side reactions .
  • Critical Parameters :
    • pH Control : Maintain pH >9 during amination to ensure deprotonation of the amine nucleophile.
    • Catalyst Selection : Use palladium-on-carbon (Pd/C) for hydrogenation, monitoring reaction progress via TLC or HPLC .
  • Characterization : Confirm intermediate structures using 1^1H NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for the 4-aminophenyl group) and LC-MS for purity (>95%) .

Q. How does the solubility profile of this compound compare to unmodified L-tyrosine, and what solvents are recommended for in vitro assays?

Methodological Answer:

  • Solubility Analysis :
    • L-Tyrosine : Soluble in aqueous buffers at pH >5 (0.45 mg/mL in water at 25°C) but poorly in organic solvents .
    • Modified Derivative : The 4-aminophenylmethyl group increases hydrophobicity. Solubility testing in DMSO (20–50 mM stock solutions) and PBS (pH 7.4) is recommended, with sonication for dispersion .
  • Experimental Protocol : Use dynamic light scattering (DLS) to assess aggregation in buffer solutions.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) for this compound derivatives be resolved?

Methodological Answer:

  • Data Discrepancy Analysis :
    • NMR Assignments : Employ 2D NMR (e.g., 1^1H-13^{13}C HSQC) to resolve overlapping signals. For example, the methylene protons adjacent to the 4-aminophenyl group may show coupling patterns distinct from the tyrosine backbone .
    • Computational Validation : Compare experimental IR spectra (e.g., carbonyl stretches at ~1700 cm1^{-1}) with density functional theory (DFT)-predicted vibrational modes .
  • Reference Standards : Cross-validate using certified reference materials (e.g., USP or EP standards for tyrosine derivatives) .

Q. What experimental strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Assay Design :
    • Target Selection : Focus on tyrosine-dependent enzymes (e.g., tyrosine kinases or decarboxylases). Use fluorescence-based assays (e.g., ATP depletion monitored via ADP-Glo™ Kinase Assay) .
    • Competitive Binding Studies : Perform IC50_{50} determinations with varying substrate concentrations to assess inhibition mechanisms .
  • Control Experiments : Compare activity with L-tyrosine and other analogs (e.g., O-methyl-L-tyrosine) to isolate the role of the 4-aminophenylmethyl group .

Q. How can researchers address stability challenges (e.g., oxidation or hydrolysis) in long-term storage of this compound?

Methodological Answer:

  • Stability Protocol :
    • Oxidation Prevention : Store lyophilized powder under argon at -20°C. Add antioxidants (e.g., 0.1% w/v ascorbic acid) to aqueous solutions .
    • Hydrolysis Mitigation : Avoid extreme pH conditions (<3 or >9). Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and quantify impurities using UPLC-MS .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

  • Root Cause Investigation :
    • Purity Differences : Use differential scanning calorimetry (DSC) to verify melting points (e.g., reported mp 259–261°C for O-methyl-L-tyrosine vs. impurities lowering observed values).
    • Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC (e.g., Chirobiotic T column) to rule out racemization artifacts .
  • Collaborative Validation : Cross-check data with open-access databases (e.g., PubChem) or replicate procedures from peer-reviewed syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.